2-(Bromo(phenyl)methyl)-1,3-dioxolane
Description
2-(Bromo(phenyl)methyl)-1,3-dioxolane (CAS 3418-21-1) is a halogenated 1,3-dioxolane derivative characterized by a bromomethyl group attached to the dioxolane ring, which is further substituted with a phenyl group. Its molecular formula is C₁₀H₁₁BrO₂, with a molecular weight of 243.10 g/mol. The compound is structurally defined by a five-membered 1,3-dioxolane ring, where the bromine atom and phenyl group are positioned on the same carbon atom, creating steric and electronic effects that influence its reactivity .
Structure
3D Structure
Properties
IUPAC Name |
2-[bromo(phenyl)methyl]-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-9(10-12-6-7-13-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYIXZCZRQIADU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C(C2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801295127 | |
| Record name | 2-(Bromophenylmethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4360-62-7 | |
| Record name | 2-(Bromophenylmethyl)-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4360-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromophenylmethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromo(phenyl)methyl)-1,3-dioxolane typically involves the bromination of a phenylmethyl group followed by the formation of the 1,3-dioxolane ring. One common method includes the reaction of benzyl bromide with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and the use of high-purity reagents.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The phenyl group can undergo oxidation to form phenolic derivatives, while reduction reactions can target the bromine atom to form the corresponding phenylmethyl derivative.
Addition Reactions: The dioxolane ring can participate in addition reactions with various electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Phenolic derivatives.
Reduction Products: Phenylmethyl derivatives.
Scientific Research Applications
2-(Bromo(phenyl)methyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bromo(phenyl)methyl)-1,3-dioxolane largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attach to the phenylmethyl group. In oxidation reactions, the phenyl group is targeted, leading to the formation of phenolic compounds.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Brominated 1,3-Dioxolane Derivatives
Key Observations:
Fluorinated derivatives (e.g., 2-[2-(5-bromo-2-fluorophenoxy)ethyl]-1,3-dioxolane) exhibit enhanced polarity and stability, making them suitable for medicinal chemistry applications .
C-H Bond Dissociation Energies (BDEs): 1,3-Dioxolane derivatives are effective hydrogen donors in radical reactions. The C-H BDE of 1,3-dioxolane (90.0 kcal/mol) is marginally lower than that of tetrahydrofuran (THF, 89.8 kcal/mol), suggesting comparable reactivity in radical additions . Substituted bromophenyl groups may slightly increase BDEs due to electron-withdrawing effects, though experimental data are lacking.
Synthetic Utility :
- Methyl-substituted analogs (e.g., 2-(3-bromophenyl)-2-methyl-1,3-dioxolane) are employed in material science for their rigid, sterically protected structures .
- Bromoethyl derivatives (e.g., 2-(2-bromoethyl)-1,3-dioxolane) serve as alkylating agents or intermediates in polymer chemistry due to their flexible side chains .
Reactivity in Radical Reactions
1,3-Dioxolane derivatives participate in radical addition reactions with electron-deficient olefins. For example, 1,3-dioxolane demonstrated superior hydrogen-donating capability (76% yield) compared to tetrahydrofuran (66%) in the synthesis of 2-alkylated ethers, attributed to its optimal C-H BDE . The bromophenyl group in this compound may alter this reactivity by stabilizing radical intermediates through resonance or inductive effects.
Biological Activity
2-(Bromo(phenyl)methyl)-1,3-dioxolane is a chemical compound characterized by a unique structural arrangement that includes a dioxolane ring and a bromophenyl substituent. The compound's structure lends itself to various biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented as follows:
Key Features:
- Bromomethyl Group: Enhances reactivity and potential for biological interactions.
- Dioxolane Ring: Provides a saturated heterocyclic framework that may influence pharmacokinetics and bioactivity.
Synthesis Methods
Various synthetic routes have been proposed for this compound. The most common methods involve the bromination of phenylmethanol followed by cyclization with a suitable dioxolane precursor. These methods highlight the versatility of the compound as a building block in organic synthesis.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic attack, leading to the formation of new compounds with varied biological activity.
- Interaction with Biological Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways, potentially influencing processes such as cell proliferation or apoptosis.
Biological Activity Studies
Research has indicated that compounds similar to this compound exhibit various biological activities. Below is a summary of findings from relevant studies:
Case Study: Antimicrobial Activity
A study conducted by Leung et al. (2020) explored the antichlamydial activity of structurally related compounds. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against Chlamydia, suggesting that modifications to the bromophenyl moiety could lead to increased efficacy.
Toxicity and Safety Profile
Toxicity assessments are crucial for evaluating the safety of this compound. Preliminary studies suggest low toxicity levels in human cell lines; however, further investigations are required to establish a comprehensive safety profile.
Q & A
Basic Questions
Q. What are the optimized synthetic routes for 2-(Bromo(phenyl)methyl)-1,3-dioxolane, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via halogenation of its phenylmethyl-dioxolane precursor. For example, bromination using -bromosuccinimide (NBS) in carbon tetrachloride under controlled temperature (30–35°C) is effective, as demonstrated in analogous dioxolane derivatives . Grignard reagent approaches (e.g., using THF as a solvent at reflux) may also apply, but stability challenges require careful temperature control to avoid intramolecular cyclization .
- Key Factors :
- Solvent choice : THF enhances Grignard stability but limits reflux temperatures.
- Halogenation regioselectivity : Electron-donating groups on the phenyl ring direct bromination to specific positions.
Q. How can spectroscopic methods (NMR, IR) confirm the structure and purity of this compound?
- Methodological Answer :
- NMR : Look for characteristic peaks:
- Dioxolane protons as a singlet (~4.8–5.2 ppm).
- Phenyl protons as a multiplet (~7.2–7.5 ppm).
- Bromomethyl protons as a doublet of doublets (~3.5–4.0 ppm) due to coupling with adjacent dioxolane oxygens .
- IR : Confirm the absence of carbonyl stretches (if starting from a ketone precursor) and presence of C-Br (~550–650 cm) .
- Purity Check : Use HPLC with a C18 column (acetonitrile/water gradient) to detect by-products like cyclopropyl ethers from intramolecular reactions .
Q. What are the key considerations for handling and storing this compound to ensure stability?
- Handling : Use inert atmospheres (N/Ar) to prevent oxidation. Avoid moisture, as hydrolysis may degrade the dioxolane ring .
- Storage : Keep at 2–8°C in amber glass vials to minimize light-induced decomposition. Hazard data (H315, H319, H335) indicate the need for fume hoods and PPE during use .
Advanced Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The bromine atom acts as a leaving group in reactions. For example, treatment with amines (e.g., benzylamine) in DMF at 60°C yields -substituted dioxolane derivatives. The phenyl group stabilizes the transition state via resonance, enhancing reactivity compared to non-aromatic analogs .
- Regioselectivity : Steric hindrance from the dioxolane ring directs nucleophilic attack to the less hindered side of the bromomethyl group.
Q. How do computational studies (e.g., HOMO-LUMO gaps) predict the reactivity of this compound in cycloaddition reactions?
- Methodological Answer : DFT calculations (e.g., at the B3LYP/6-31G* level) can predict HOMO-LUMO gaps. For example, HOMO localization on the dioxolane oxygen and phenyl ring suggests reactivity as an electron-rich diene in Diels-Alder reactions. A calculated gap of ~7.0 eV (similar to furan-dioxolane analogs) indicates moderate reactivity with electron-deficient dienophiles like acrylonitrile .
- Experimental Validation : Perform kinetic studies under varying temperatures (25–80°C) to correlate computational predictions with experimental yields.
Q. How can researchers resolve contradictory data regarding the biological activity of structurally similar dioxolane derivatives?
- Methodological Answer : Compare substituent effects using a systematic framework:
| Compound | Substituent | Biological Activity | Reference |
|---|---|---|---|
| 2-(4-Chlorophenyl)-1,3-dioxolane | Cl (para) | Moderate antimicrobial | |
| 2-(Phenyl)-1,3-dioxolane | None | Anticonvulsant | |
| Target compound | Br (phenylmethyl) | Pending evaluation | – |
- Approach :
- Conduct SAR studies by synthesizing analogs with varying halogens (e.g., F, I) and positions.
- Use molecular docking to assess binding affinity to target enzymes (e.g., cytochrome P450 for metabolic stability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
